molecular formula C21H22N2O3S B2428556 (E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 313647-74-4

(E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Cat. No.: B2428556
CAS No.: 313647-74-4
M. Wt: 382.48
InChI Key: PSNYSHZBRHOBOT-UHFFFAOYSA-N
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Description

(E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a mesitylthiazole moiety and a dimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide typically involves the condensation of 4-mesitylthiazole-2(3H)-thione with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The crude product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

(E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe or ligand in various biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound may be utilized in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide: shares similarities with other thiazole-based compounds and benzamide derivatives.

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine have similar core structures but differ in their substituents and functional groups.

    Benzamide Derivatives: Compounds such as 2,4-dimethoxybenzamide and 4-methoxybenzamide have similar benzamide moieties but lack the thiazole ring.

Uniqueness

The uniqueness of this compound lies in its combination of the mesitylthiazole and dimethoxybenzamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-12-8-13(2)19(14(3)9-12)17-11-27-21(22-17)23-20(24)16-7-6-15(25-4)10-18(16)26-5/h6-11H,1-5H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNYSHZBRHOBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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